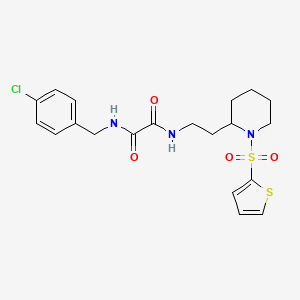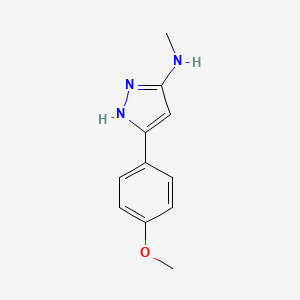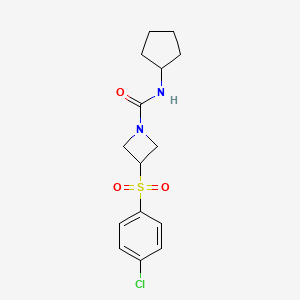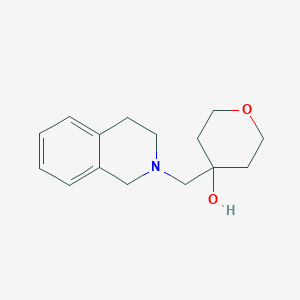![molecular formula C22H22FN5O B2646995 1-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide CAS No. 1251581-94-8](/img/structure/B2646995.png)
1-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a bromophenylsulfonyl group, a methoxybenzyl group, and a carboxamide group attached to a 3-methylpiperidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 3-methylpiperidine ring, the introduction of the carboxamide group, and the attachment of the bromophenylsulfonyl and methoxybenzyl groups . The exact methods would depend on the specific reactions used and the order in which the groups are attached.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenylsulfonyl, methoxybenzyl, and carboxamide groups would likely have significant effects on the compound’s overall shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the bromine atom in the bromophenylsulfonyl group could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Applications De Recherche Scientifique
Research Context
1-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide is a compound that has been explored in various scientific studies. This research primarily focuses on its synthesis, structural analysis, and potential biological activities. It's important to note that this compound is part of a larger group of bromophenol derivatives, which have been studied extensively for their potential applications in different fields of science.
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds similar to 1-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide have been a focus of several studies:
- Hirokawa, Horikawa, & Kato (2000) describe an efficient synthesis process for a related compound, which is a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).
- Banerjee et al. (2002) studied the crystal structure and molecular conformation of a solvated version of a related compound, providing insights into its structural properties (Banerjee et al., 2002).
Biological Activities
Research into the biological activities of bromophenol derivatives, which include compounds similar to 1-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide, has shown diverse potential applications:
- Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, although these compounds were found inactive against human cancer cell lines and microorganisms (Zhao et al., 2004).
- Pişkin, Canpolat, & Öztürk (2020) synthesized a new zinc phthalocyanine substituted with a derivative similar to the compound , showing potential for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(2-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c23-18-10-4-5-11-19(18)28-21(17-9-6-13-24-15-17)20(26-27-28)22(29)25-14-12-16-7-2-1-3-8-16/h4-7,9-11,13,15H,1-3,8,12,14H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLYXGMXXJKJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-methyl-1H-imidazol-1-yl)methyl]oxan-4-ol](/img/structure/B2646913.png)


![(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2646919.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2646920.png)


![Methyl 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2646926.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{tricyclo[3.2.1.0^{2,4}]octan-3-yl}propanamide](/img/structure/B2646929.png)


![N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2646933.png)
